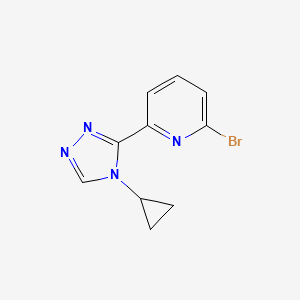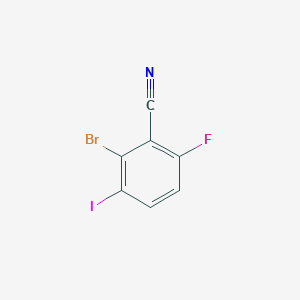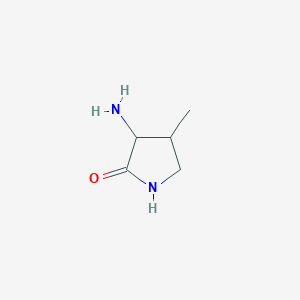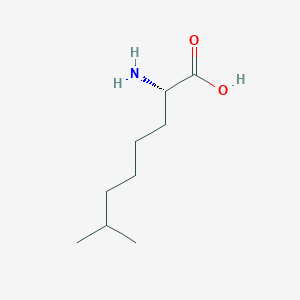
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H4ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications due to the unique electronic properties imparted by these substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile typically involves the nucleophilic substitution reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with acetonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The fluorine atom can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate (K2CO3) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.
科学研究应用
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a building block for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile: This compound is structurally similar but has different substitution patterns on the pyridine ring.
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Another related compound with a ketone functional group instead of a nitrile.
Uniqueness
The unique combination of chlorine and fluorine atoms in 2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile imparts distinct electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications.
属性
分子式 |
C7H4ClFN2 |
|---|---|
分子量 |
170.57 g/mol |
IUPAC 名称 |
2-(4-chloro-5-fluoropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-7-5(1-2-10)3-11-4-6(7)9/h3-4H,1H2 |
InChI 键 |
WUUMVRSAZRHLCC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)F)Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12950809.png)









![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)


![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)
